Naphtho[1,2-D][1,3]thiazole-2-carbaldehyde
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Overview
Description
NAPHTHO[1,2-D]THIAZOLE-2-CARBOXALDEHYDE is a heterocyclic compound that contains both naphthalene and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NAPHTHO[1,2-D]THIAZOLE-2-CARBOXALDEHYDE typically involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in 2-propanol, followed by treatment with phosphorus pentasulfide in anhydrous pyridine to form the corresponding thioamide. The thioamide is then oxidized with potassium ferricyanide in an alkaline medium to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for NAPHTHO[1,2-D]THIAZOLE-2-CARBOXALDEHYDE are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include controlling the reaction temperature, time, and the use of catalysts to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
NAPHTHO[1,2-D]THIAZOLE-2-CARBOXALDEHYDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium ferricyanide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various electrophilic reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration yields nitro derivatives, while bromination produces bromo derivatives.
Scientific Research Applications
NAPHTHO[1,2-D]THIAZOLE-2-CARBOXALDEHYDE has several scientific research applications:
Organic Electronics: Used in the synthesis of organic light-emitting diodes (OLEDs) due to its luminescent properties.
Medicinal Chemistry:
Materials Science: Utilized in the creation of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which NAPHTHO[1,2-D]THIAZOLE-2-CARBOXALDEHYDE exerts its effects involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in applications such as organic electronics and catalysis. The presence of both naphthalene and thiazole
Properties
CAS No. |
84659-86-9 |
---|---|
Molecular Formula |
C12H7NOS |
Molecular Weight |
213.26 g/mol |
IUPAC Name |
benzo[e][1,3]benzothiazole-2-carbaldehyde |
InChI |
InChI=1S/C12H7NOS/c14-7-11-13-12-9-4-2-1-3-8(9)5-6-10(12)15-11/h1-7H |
InChI Key |
PSUJDYNFVWUZMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)C=O |
Origin of Product |
United States |
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